![molecular formula C18H23NO2 B11843253 (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)
(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure makes it a valuable tool for probing protein-ligand interactions .
Medicine
In medicinal chemistry, (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mecanismo De Acción
The mechanism of action of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: This compound shares the spirocyclic core but lacks the tetrahydrofuran-3-yl group.
Spiro[indene-2,3’-pyrazole]:
Uniqueness
The uniqueness of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone lies in its combination of the spiro[indene-1,4’-piperidine] core with the tetrahydrofuran-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H23NO2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
oxolan-3-yl(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl)methanone |
InChI |
InChI=1S/C18H23NO2/c20-17(15-6-12-21-13-15)19-10-8-18(9-11-19)7-5-14-3-1-2-4-16(14)18/h1-4,15H,5-13H2 |
Clave InChI |
DZUIANIZDQYDOZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C(=O)N2CCC3(CCC4=CC=CC=C43)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
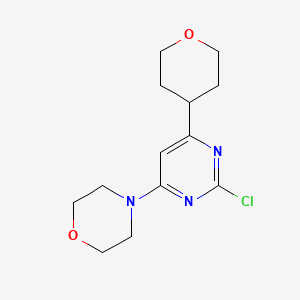
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
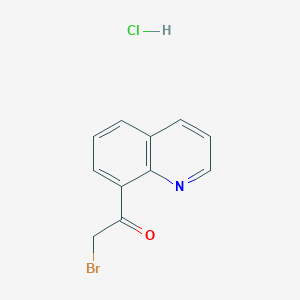
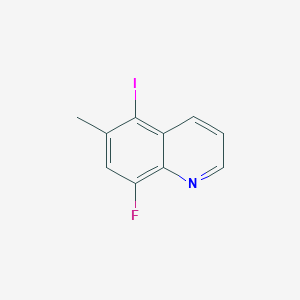

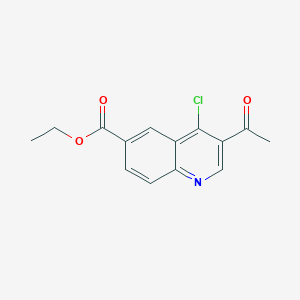
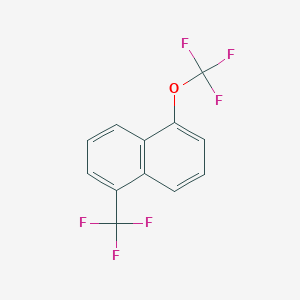
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
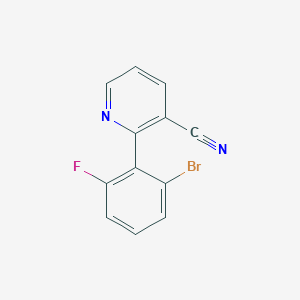
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
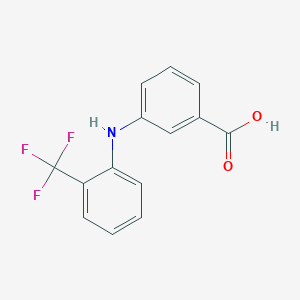
![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)
